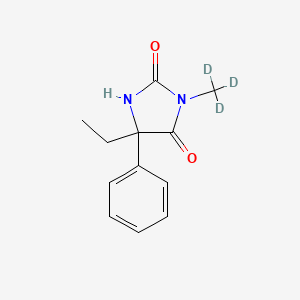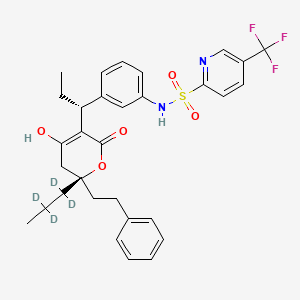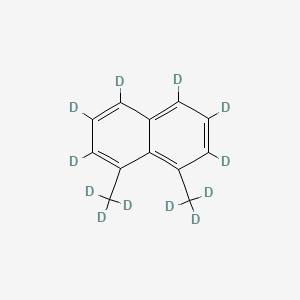
Bicyclomycin benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclomycin benzoate is a broad-spectrum antibiotic that exhibits activity against both Gram-negative and Gram-positive bacteria. It is a derivative of bicyclomycin, which was first isolated from Streptomyces species in 1972. This compound is known for its unique mechanism of action, targeting the transcription termination factor Rho in bacteria, making it a valuable tool in both clinical and research settings .
Mechanism of Action
Target of Action
Bicyclomycin benzoate is a broad-spectrum antibiotic that targets the Rho factor , a RecA-type ATPase . The Rho factor is a transcription termination factor in Escherichia coli . It is the only known selective inhibitor of Rho .
Mode of Action
This compound interacts with its target, the Rho factor, by binding to it and inhibiting its function . This interaction has been visualized using X-ray crystallographic images of the bicyclomycin-Rho complex . These images have been used to define the Rho antibiotic-binding site and understand the molecular basis for its mode of action .
Biochemical Pathways
The primary action of this compound is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli . The inhibition of the Rho factor by this compound disrupts the normal transcription termination process, leading to changes in gene expression .
Result of Action
The inhibition of the Rho factor by this compound leads to changes in gene expression, which can have a variety of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a crystalline, colorless, water-soluble, and weakly basic substance that is soluble in methanol, sparingly soluble in ethanol, practically insoluble in most organic solvents, and unstable in alkaline solution . These properties can affect how the compound behaves in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclomycin benzoate involves the esterification of bicyclomycin with benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces species to produce bicyclomycin, followed by chemical modification to obtain the benzoate ester. The fermentation process is optimized for high yield, and the subsequent chemical reactions are scaled up using industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: Bicyclomycin benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups on the bicyclomycin core, potentially altering its antibiotic properties.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied for their enhanced or modified antibiotic properties .
Scientific Research Applications
Bicyclomycin benzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of antibiotics. Researchers investigate how modifications to its structure affect its biological activity.
Biology: The compound is used to study bacterial transcription mechanisms, particularly the role of the Rho factor in transcription termination.
Medicine: this compound is explored for its potential use in treating bacterial infections, especially those caused by Gram-negative pathogens.
Industry: It is used in the development of new antibiotics and as a reference standard in quality control processes .
Comparison with Similar Compounds
Bicyclomycin: The parent compound of bicyclomycin benzoate, with similar antibiotic properties but without the benzoate ester modification.
Diketopiperazines: A class of compounds to which bicyclomycin belongs, known for their diverse biological activities.
Other Rho Inhibitors: Compounds that inhibit the Rho factor, though this compound is unique in its selective inhibition
Uniqueness: this compound is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .
Properties
CAS No. |
37134-40-0 |
|---|---|
Molecular Formula |
C19H22N2O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |
InChI |
InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |
InChI Key |
YYGLCPHONATYBU-CTQCHYAJSA-N |
SMILES |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
Isomeric SMILES |
C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
Appearance |
White solid |
Synonyms |
FR2054 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)






